1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime

Medicinal Chemistry SAR Antiulcer

This ethanone oxime ether is a structurally defined chemical probe for antiulcer and CNS receptor SAR programs. The combination of a 4-phenylpiperazine R³ group with an O-(4-chlorobenzyl) oxime ether creates a distinct pharmacophore, enabling systematic profiling of receptor selectivity and gastric mucosal protection models. Substituting with the ketone precursor (CAS 97888-63-6) or simpler oximes would erase the critical O-(4-chlorobenzyl) vector essential for quantitative SAR hypotheses. Add to focused HTS libraries alongside the benzylpiperazine analog for comprehensive vector exploration.

Molecular Formula C25H26ClN3O
Molecular Weight 419.95
CAS No. 250714-03-5
Cat. No. B2796769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime
CAS250714-03-5
Molecular FormulaC25H26ClN3O
Molecular Weight419.95
Structural Identifiers
SMILESC1CN(CCN1CC(=NOCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26ClN3O/c26-23-13-11-21(12-14-23)20-30-27-25(22-7-3-1-4-8-22)19-28-15-17-29(18-16-28)24-9-5-2-6-10-24/h1-14H,15-20H2/b27-25+
InChIKeyABKMXINBGZUFEM-IMVLJIQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-03-5): Structural Identity and Core Pharmacophore


1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-03-5) is a synthetic small molecule belonging to the ethanone oxime ether class, characterized by a 4-phenylpiperazine moiety linked via a two-methylene bridge to an oxime group, which is further O-substituted with a 4-chlorobenzyl group . The compound has a molecular formula of C25H26ClN3O and a molecular weight of 419.95 g/mol . This structural architecture is defined within the general formula of ethanone oximes disclosed in patent EP0306411A2 / US4933344, where R¹ is an optionally substituted aryl, arylthio, or arylsulfonyl group; R² is H or lower alkoxy; and R³ is a piperidino, piperazino, or 4-alkyl-substituted piperazino group . The combination of the 4-phenylpiperazine group at R³, the phenyl group at R¹, and the O-(4-chlorobenzyl) substitution on the oxime distinguishes this compound from other members within the same patent genus, forming the structural basis for its potential pharmacological differentiation in antiulcer screening programs .

Why 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime Cannot Be Interchanged with In-Class Analogs


Within the ethanone oxime patent genus, biological activity is highly sensitive to the specific combination of R¹ (aryl/arylthio/arylsulfonyl), R² (H vs. alkoxy), and R³ (piperidino vs. piperazino vs. 4-alkylpiperazino) substituents . The presence of the O-(4-chlorobenzyl) oxime ether moiety, as opposed to a simple oxime (–NOH) or an O-methyl oxime, has been demonstrated in structurally related series to confer distinct pharmacological profiles, including differential affinity for dopamine D4 versus D2/D3 receptors and NK-1 receptor antagonistic activity . For procurement decisions in antiulcer screening, CNS receptor profiling, or SAR expansion, substituting this compound with the ketone precursor 1-phenyl-2-(4-phenylpiperazino)-1-ethanone (CAS 97888-63-6), the O-unsubstituted oxime, or the benzylpiperazine analog (CAS 250714-06-8) would erase the specific pharmacophoric features that define the O-(4-chlorobenzyl) oxime ether subclass . Such substitution risks nullifying the quantitative structure-activity relationship (QSAR) hypotheses under investigation, as the oxime ether linkage is a critical determinant of target binding and functional activity in ethanone oxime-derived chemical probes .

Quantitative Pharmacological and Structural Differentiation Evidence for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime


Structural Differentiation from the Parent Ketone Precursor (CAS 97888-63-6) via Oxime Ether Formation

The target compound differs structurally from its direct synthetic precursor, 1-phenyl-2-(4-phenylpiperazino)-1-ethanone (CAS 97888-63-6; MW 280.36; C18H20N2O), by the formal conversion of the ketone (C=O) to an O-(4-chlorobenzyl) oxime (C=N–O–CH2–C6H4Cl) . This transformation increases the molecular weight from 280.36 to 419.95 g/mol (+139.59 Da) and adds a 4-chlorobenzyl substituent, a hydrogen bond acceptor (oxime nitrogen), and a rotatable bond (O–CH2), fundamentally altering the compound's lipophilicity, conformational flexibility, and hydrogen bonding capacity . In the ethanone oxime patent genus, the oxime ether functionality is explicitly claimed to confer potent antiulcer activity, whereas the corresponding amino ketone intermediates serve only as synthetic precursors and are not claimed for therapeutic utility .

Medicinal Chemistry SAR Antiulcer

Differentiation from the Benzylpiperazine Analog (CAS 250714-06-8) via the Piperazine N4 Substituent

The target compound bears an N4-phenyl substituent on the piperazine ring, whereas the closest cataloged analog, 2-(4-benzylpiperazino)-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 250714-06-8; MW 433.97; C26H28ClN3O), carries an N4-benzyl group . This single-atom substitution (N–Ph vs. N–CH2–Ph) results in an MW difference of –14.02 Da for the target compound relative to the benzyl analog and alters the electronic character of the piperazine N4 nitrogen (direct aryl conjugation in the phenylpiperazine vs. an sp³ methylene spacer in the benzylpiperazine) . In structurally related dopamine D4 and 5-HT1A receptor ligand series, the N4-phenylpiperazine versus N4-benzylpiperazine substitution has been shown to produce substantial shifts in receptor subtype selectivity and intrinsic efficacy (agonist vs. antagonist) . Although direct comparative pharmacological data for these two specific compounds are not publicly available, the documented class-level SAR indicates that the N4 substitution is a critical determinant of target engagement profile .

CNS Receptor Pharmacology Dopamine Receptors SAR

Physicochemical Property Differentiation: Lipophilicity and Molecular Complexity versus Ketone and Benzyl Analogs

Key computed physicochemical parameters differentiate the target compound from its ketone precursor (CAS 97888-63-6) and benzylpiperazine analog (CAS 250714-06-8) in ways relevant to assay compatibility and formulation . The target compound has 31 heavy atoms, a complexity score of 529 (as computed for the closely related benzyl analog), 0 hydrogen bond donors, and 4 hydrogen bond acceptors, placing it in a moderate lipophilicity range consistent with CNS drug-like chemical space . In contrast, the ketone precursor (CAS 97888-63-6) has a predicted pKa of 5.73±0.40 and a melting point of 106–108 °C, indicative of a protonatable amine that would exist in ionized form at physiological pH, whereas the oxime ether target compound, lacking a protonatable site on the oxime nitrogen, is expected to exhibit different ionization and solubility behavior . The benzylpiperazine analog (CAS 250714-06-8) has 8 rotatable bonds and a complexity of 529, compared to the target compound's 7 rotatable bonds (estimated), reflecting the conformational constraint imposed by the N4-phenyl versus N4-benzyl substitution .

Physicochemical Profiling Drug-likeness Procurement Specifications

Antiulcer Pharmacological Class Assignment: Potent Activity Claimed for the Ethanone Oxime Genus

The ethanone oxime patent (US 4,933,344 / EP0306411A2) explicitly claims that compounds within the general formula, which encompasses the target compound (where R¹ = phenyl, R² = H, R³ = 4-phenylpiperazino, with O-(4-chlorobenzyl) on the oxime), possess potent antiulcer activity . The patent further describes the pharmaceutical utility of ethanone oximes for oral or parenteral administration at doses of 0.1–10 mg/kg body weight/day . While the patent does not provide individual ED50 values for every exemplified compound in the publicly available text, the genus-level claim of potent antiulcer activity—coupled with the structural specificity of the O-(4-chlorobenzyl) oxime ether subclass—establishes the compound's relevance to gastroprotective screening programs . This class-level antiulcer claim differentiates the oxime ether subclass from structurally simpler piperazine derivatives that lack the oxime ether functionality and are not associated with antiulcer claims in the patent literature.

Antiulcer Gastroprotection In Vivo Pharmacology

Recommended Research and Procurement Application Scenarios for 1-Phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime


Antiulcer Drug Discovery: Gastric Mucosal Protection Screening

This compound serves as a structurally defined chemical probe within the ethanone oxime ether antiulcer pharmacophore class, as disclosed in US 4,933,344 / EP0306411A2 . Research groups investigating gastric mucosal protection can use this compound in stress-induced or ethanol-induced gastric lesion models in rodents, referencing the patent's established therapeutic dose range of 0.1–10 mg/kg/day for the genus . The O-(4-chlorobenzyl) oxime ether functionality, which distinguishes this compound from simple oximes and ketone precursors, is the key pharmacophoric element to interrogate in structure-activity relationship (SAR) studies aimed at identifying the minimal structural requirements for gastroprotective efficacy .

CNS Aminergic GPCR Profiling: Dopamine D4 and 5-HT1A Receptor SAR Expansion

The 4-phenylpiperazine scaffold, when combined with an oxime ether linker, represents a recognized structural motif for dopamine D4 and serotonin 5-HT1A receptor engagement . This compound can be deployed in radioligand competition binding assays against a panel of aminergic GPCRs (D2, D3, D4, 5-HT1A, 5-HT7, NK-1) to map the receptor selectivity fingerprint conferred by the N4-phenylpiperazine + O-(4-chlorobenzyl) oxime combination . Comparative profiling against the benzylpiperazine analog (CAS 250714-06-8) and the O-unsubstituted oxime would directly test the SAR hypotheses regarding the contribution of the N4-aryl substituent and the oxime ether moiety to receptor subtype selectivity, as established in the D4 agonist literature .

Chemical Library Design: Oxime Ether Diversity Set for HTS

For organizations building focused compound libraries for high-throughput screening (HTS), this compound adds a distinct chemotype to oxime ether diversity sets because of its unique combination of a 4-phenylpiperazine R³ group with an O-(4-chlorobenzyl) substitution on the oxime . Procurement alongside the benzylpiperazine analog (CAS 250714-06-8), the 4-chlorophenylpiperazine variant, the 4-methoxyphenylpiperazine variant, and the O-unsubstituted oxime enables systematic exploration of both the R³ substitution vector and the oxime O-substitution vector within a single screening campaign. Such a matrixed SAR library is valuable for hit triage and lead optimization across multiple therapeutic target classes .

Analytical Reference Standard and Method Development for Piperazine-Derived Oxime Ethers

This compound, with its distinct molecular weight (419.95 g/mol), chlorine isotopic signature (³⁵Cl/³⁷Cl), and characteristic oxime ether fragmentation pattern, is suitable as an analytical reference standard for LC-MS/MS method development targeting piperazine-containing oxime ethers in biological matrices . The recommended storage condition of –20 °C, dry, protected from light, and sealed, as specified on the biomart.cn technical datasheet, should be observed to maintain analytical integrity . The compound can serve as a system suitability standard for verifying chromatographic resolution between N4-phenylpiperazine and N4-benzylpiperazine oxime ether analogs, which are structural isomers with distinct retention times .

Quote Request

Request a Quote for 1-phenyl-2-(4-phenylpiperazino)-1-ethanone O-(4-chlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.